![molecular formula C12H10O3 B2985955 1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione CAS No. 82054-53-3](/img/structure/B2985955.png)
1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione
Vue d'ensemble
Description
1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione is a chemical compound with the molecular formula C11H12O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as altered cell proliferation, differentiation, and survival .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Based on the effects of similar compounds, it can be hypothesized that the compound may have effects on cell proliferation, differentiation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione can be achieved through several methods. One efficient approach involves the reaction of trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides with 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile in dry tetrahydrofuran (THF) as a solvent. The products are obtained in good to very good yields (78–90%) .
Industrial Production Methods
While specific industrial production methods for 1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione are not well-documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, maintaining controlled reaction environments, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like THF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione include:
- 1,3-Dihydrospiro[indene-2,6-[1,3]thiazines]
- 1,3-Dihydrospiro[indene-2,2’-dioxolane]
Uniqueness
1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, as it can serve as a versatile building block for synthesizing more complex molecules and studying reaction mechanisms.
Propriétés
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-oxolane]-2',5'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-7-12(11(14)15-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOLUCBGADNSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13CC(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
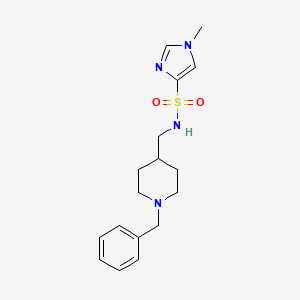
![[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B2985874.png)
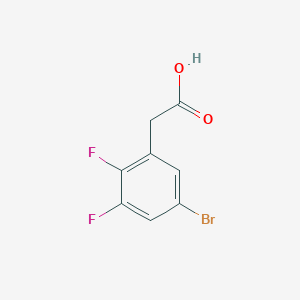
![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2985877.png)
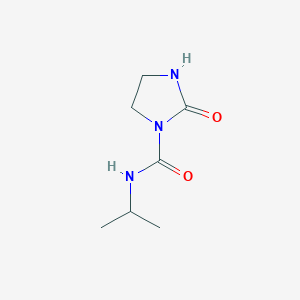
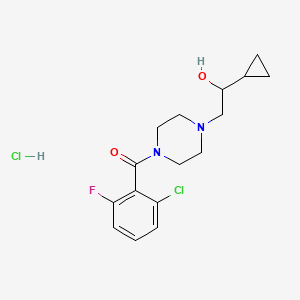
![2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid](/img/structure/B2985882.png)
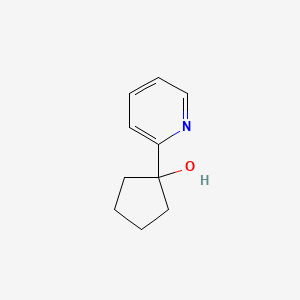
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2985884.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2985886.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2985890.png)
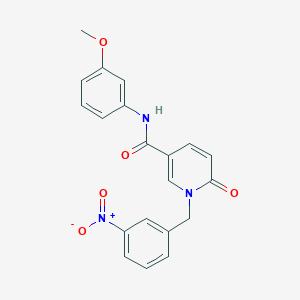
![2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2985894.png)
